molecular formula C23H27N3O2 B2752653 5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574607-98-9

5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No. B2752653
CAS RN: 1574607-98-9
M. Wt: 377.488
InChI Key: AKFUYBOWCJEVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyridoquinazolinecarboxamides : A study reported the synthesis and evaluation of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines for their ability to inhibit platelet activating factor (PAF), highlighting the synthesis approach and potential for developing PAF antagonists (Tilley et al., 1988).

  • Crystal Structure Analysis : An investigation into the crystal structure of a related compound provided insights into its molecular conformation and interactions, which are crucial for understanding the compound's chemical behavior (Rajnikant et al., 2000).

Biological Evaluation

  • Antimicrobial Activity : Research on novel pyridoquinazoline derivatives revealed their potential antimicrobial properties, offering a foundation for further exploration into their therapeutic applications (El‐Kazak & Ibrahim, 2013).

  • Cytotoxic Activity : Another study focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, indicating the compound's potential in cancer research (Deady et al., 2003).

  • Anti-5-Lipoxygenase Agents : Derivatives of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the diverse potential of these compounds in medicinal chemistry (Rahmouni et al., 2016).

properties

IUPAC Name

5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-16-6-8-17(9-7-16)12-13-24-22(27)18-10-11-19-20(15-18)25(2)21-5-3-4-14-26(21)23(19)28/h6-11,15,21H,3-5,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFUYBOWCJEVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

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